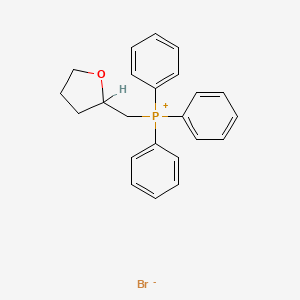
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a unique structure that includes an aminobutan-2-yl group attached to a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol typically involves the reaction of 4-methylcyclohexanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions . The process involves the reduction of the ketone group in 4-methylcyclohexanone to form the desired cyclohexanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methylcyclohexanone, while substitution reactions can produce various substituted derivatives of the original compound.
科学研究应用
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the cyclohexanol ring can interact with hydrophobic regions of proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
1-(1-Aminobutan-2-yl)-4-methylcyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1-Aminobutan-2-yl)-4-methylcyclohexane: Lacks the hydroxyl group, making it less polar.
1-(1-Aminobutan-2-yl)-4-methylcyclohexanol: Similar but with different stereochemistry.
Uniqueness
1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-aminobutan-2-yl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-9(2)5-7-11/h9-10,13H,3-8,12H2,1-2H3 |
InChI 键 |
MHOLCJRHAHLLCK-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CCC(CC1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
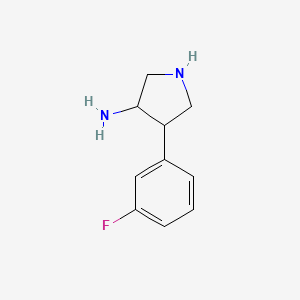
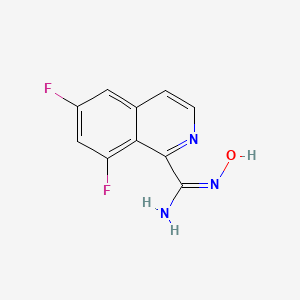

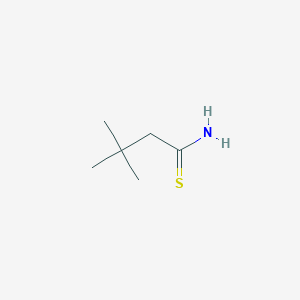

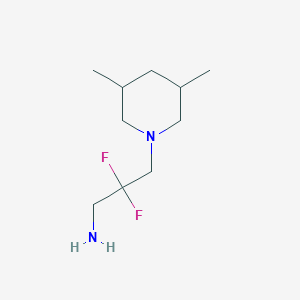


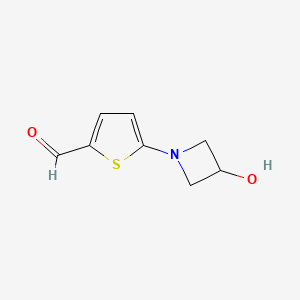
![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)
